Methyl 3-(4-Methylpiperazin-1-yl)propanoate Methyl 3-(4-Methylpiperazin-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 33544-40-0
VCID: VC3938197
InChI: InChI=1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-8H2,1-2H3
SMILES: CN1CCN(CC1)CCC(=O)OC
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

Methyl 3-(4-Methylpiperazin-1-yl)propanoate

CAS No.: 33544-40-0

Cat. No.: VC3938197

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-Methylpiperazin-1-yl)propanoate - 33544-40-0

Specification

CAS No. 33544-40-0
Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name methyl 3-(4-methylpiperazin-1-yl)propanoate
Standard InChI InChI=1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-8H2,1-2H3
Standard InChI Key GAPYHLNXLZTGEH-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCC(=O)OC
Canonical SMILES CN1CCN(CC1)CCC(=O)OC

Introduction

Methyl 3-(4-Methylpiperazin-1-yl)propanoate is a chemical compound belonging to the class of piperazine derivatives. It is characterized by its molecular formula C9H18N2O2 and molecular weight of approximately 186.26 g/mol. This compound features a propanoate ester group attached to a piperazine ring, specifically with a methyl substituent on the fourth position of the piperazine. This configuration contributes to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of Methyl 3-(4-Methylpiperazin-1-yl)propanoate typically involves the reaction of 4-methylpiperazine with methyl acrylate under basic conditions. The general procedure includes nucleophilic addition followed by esterification processes, leading to the formation of the final product. The yield from these reactions can vary depending on the specific conditions employed.

Biological Activity

Research indicates that Methyl 3-(4-Methylpiperazin-1-yl)propanoate exhibits significant biological activity. The presence of the piperazine moiety suggests potential interactions with various biological targets, such as enzymes and receptors. Its mechanism of action often involves modulating metabolic pathways critical for cell proliferation and survival.

Applications

Methyl 3-(4-Methylpiperazin-1-yl)propanoate has various applications across different fields, primarily in medicinal chemistry and organic synthesis. It serves as an intermediate in the development of pharmaceutical agents due to its potential biological activity.

Comparison with Similar Compounds

Compound NameStructureUnique Features
Methyl 3-(4-Methylpiperazin-1-yl)propanoateContains a piperazine ring with a methyl substituent on the fourth positionExhibits distinct reactivity patterns due to its ester functionality
Ethyl 3-(4-Methylpiperazin-1-yl)propanoateSimilar structure but with an ethyl groupShows different reactivity due to ethyl substitution
4-MethylpiperazineContains a piperazine ring without ester functionalityKnown for similar biological activities but lacks ester reactivity
Methyl 3-(2-Methylpiperazin-1-yl)propanoateFeatures a methyl substituent on the second position of the piperazineExhibits significant antimicrobial and anticancer activities

Research Findings

Methyl 3-(4-Methylpiperazin-1-yl)propanoate has been studied for its potential interactions with serotonin and dopamine receptors, which could influence mood and behavior. This interaction is particularly relevant in the context of central nervous system activity, where piperazine derivatives often exhibit pharmacological effects.

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